N-cyclopropyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide
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Overview
Description
N-cyclopropyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide is a complex organic compound with a molecular formula of C10H15N5OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . The cyclopropyl group is introduced through cyclopropanation reactions, often using diazomethane or other cyclopropanating agents . The final step involves the coupling of the pyrazole ring with the cyclopropyl group and the hydrazinecarbothioamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1-methylpyrazol-5-amine: Shares the pyrazole ring and cyclopropyl group but differs in the functional groups attached.
N-{3-[(5-Cyclopropyl-2-{[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]amino}-4-pyrimidinyl)amino]propyl}cyclobutanecarboxamide: Contains a similar pyrazole ring structure but with additional functional groups and a different overall structure.
Uniqueness
N-cyclopropyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N5OS |
---|---|
Molecular Weight |
253.33 g/mol |
IUPAC Name |
1-cyclopropyl-3-[[2-(3-methylpyrazol-1-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C10H15N5OS/c1-7-4-5-15(14-7)6-9(16)12-13-10(17)11-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,16)(H2,11,13,17) |
InChI Key |
FYNVDULBPNRDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)NNC(=S)NC2CC2 |
Origin of Product |
United States |
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